![molecular formula C18H17IN3+ B13825990 [Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)
[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium is a complex organic compound that features a naphthalene ring, an iodine atom, and an azanium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium typically involves multi-step organic reactions. One common method includes the reaction of naphthylamine with an appropriate aldehyde to form a Schiff base, followed by iodination and subsequent formation of the azanium group . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include steps such as purification through recrystallization or chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium has several scientific research applications:
Mecanismo De Acción
The mechanism of action of [Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-3-methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one
- 1,3,4-oxadiazole derivatives
- (dicyanomethylidene)pyridines
Uniqueness
[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium is unique due to its combination of a naphthalene ring, an iodine atom, and an azanium group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C18H17IN3+ |
|---|---|
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
[amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium |
InChI |
InChI=1S/C18H16IN3/c1-22(15-9-5-8-14(19)12-15)18(20)21-17-11-4-7-13-6-2-3-10-16(13)17/h2-12H,1H3,(H2,20,21)/p+1 |
Clave InChI |
YEMFBSCVGTUXHD-UHFFFAOYSA-O |
SMILES canónico |
C[N+](=C(N)NC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


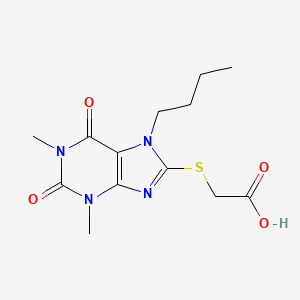
![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B13825910.png)
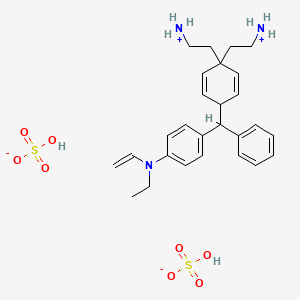
![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide](/img/structure/B13825926.png)
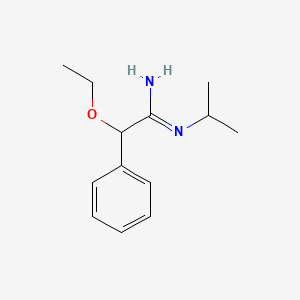
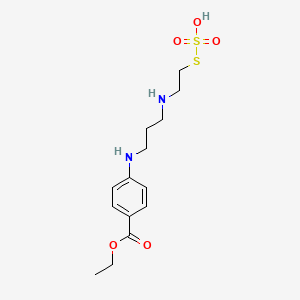
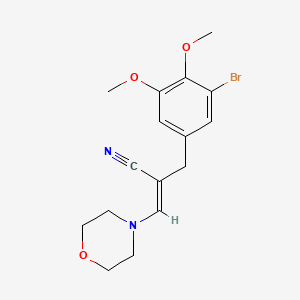
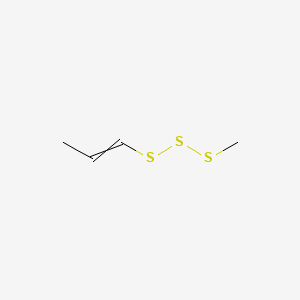
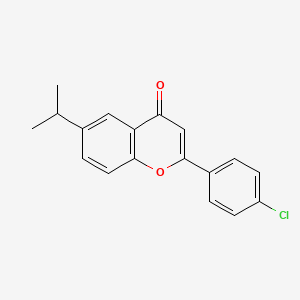
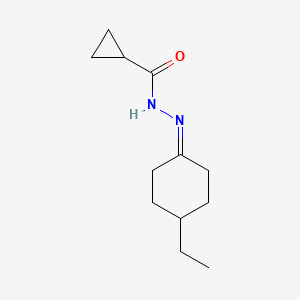
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
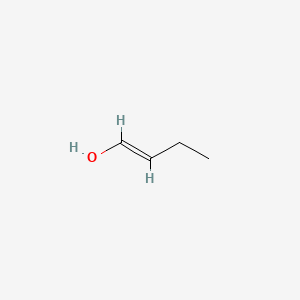
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)
